Palonosetron, (3aR)-
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-DOTOQJQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331918 | |
| Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palonosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.64e-01 g/L | |
| Record name | Palonosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
135729-73-6, 119904-90-4 | |
| Record name | Palonosetron, (3aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON, (3AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palonosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Process Research for Palonosetron, 3ar
Retrosynthetic Analysis and Key Intermediate Synthesis
A retrosynthetic analysis of Palonosetron (B1662849), (3aR)- (I), identifies two primary building blocks: a tricyclic isoquinolinone moiety and a chiral bicyclic amine. The most common disconnection points are the amide bond linking these two fragments and the bond that forms the final heterocyclic ring of the isoquinolinone system. This leads to key intermediates such as (S)-3-aminoquinuclidine and a derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. researchgate.net
The synthesis generally begins with the coupling of these two key fragments, followed by cyclization and a crucial stereoselective reduction step to establish the final stereochemistry. researchgate.netgoogle.com
Table 1: Key Intermediates in Palonosetron Synthesis
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| (S)-3-Aminoquinuclidine | Chiral amine | Introduces the azabicyclo[2.2.2]octane core and one of the two stereocenters. |
| (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid | Carboxylic acid | Forms the backbone of the isoquinolinone ring system. |
| (S)-2[1-Azabicyclo[2.2.2]Oct-3-yl]-2,4,5,6-tetrahydro-lH-benz[de]isoquinoline-l-one | Imide intermediate | Precursor to the final reduction step that creates the second stereocenter. google.com |
Construction of the Azabicyclo[2.2.2]octane Core
The 1-azabicyclo[2.2.2]octane core, also known as the quinuclidine (B89598) ring system, is a pivotal structural feature of Palonosetron. researchgate.net This rigid bicyclic amine is crucial for the compound's pharmacological activity. In most synthetic routes, this core is not constructed from scratch but is introduced using a commercially available chiral building block, (S)-3-aminoquinuclidine or its salts. google.comgoogle.com The use of this pre-formed, enantiomerically pure starting material simplifies the synthesis significantly by directly incorporating one of the required chiral centers. researchgate.net
Stereoselective Introduction of Chiral Centers
Palonosetron possesses two chiral centers, which means four stereoisomers are possible. fda.gov The therapeutically active form is the (3aS, 3'S)-diastereomer. The first chiral center, at the 3-position of the quinuclidine ring, is established by using (S)-3-aminoquinuclidine as a starting material. researchgate.netgoogle.com
The second chiral center (3aR)- is created during the reduction of an imide intermediate, (S)-2[1-Azabicyclo[2.2.2]Oct-3-yl]-2,4,5,6-tetrahydro-lH-benz[de]isoquinoline-l-one. google.com This reduction is a critical diastereoselective step. The hydrogenation of the double bond in the isoquinolinone precursor leads to the formation of two diastereomers: the desired (S,S) isomer and the undesired (R,S) isomer. tsijournals.com The control of this step is a major focus of process development. google.com
Enantioselective and Diastereoselective Synthetic Strategies
The primary challenge in synthesizing Palonosetron is the precise control over its stereochemistry to produce the single, active (S,S) diastereomer in high purity. fda.govgoogle.com
Control of Absolute and Relative Stereochemistry during Synthesis
The absolute stereochemistry at the quinuclidine C-3 position is fixed by the choice of the starting material, (S)-3-aminoquinuclidine. researchgate.net The relative stereochemistry of the second chiral center is determined during the catalytic hydrogenation of the precursor (S)-2[1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-lH-benz[de]iso-quinolin-1-one. google.com
Initial synthetic methods involved the reduction of this intermediate, which produced a mixture of diastereomers. tsijournals.com This mixture then required separation, often through tedious and yield-reducing repetitive crystallizations. tsijournals.com Subsequent research focused on developing highly diastereoselective hydrogenation conditions to favor the formation of the desired (S,S) isomer directly. This involves careful selection of catalysts, solvents, and reaction conditions to influence the direction of hydrogen attack on the planar precursor molecule. google.com
Impact of Chiral Precursors and Catalysts on Yield and Stereopurity
The choice of chiral precursors and catalysts is fundamental to achieving high yield and stereopurity.
Chiral Precursors: The use of (S)-3-aminoquinuclidine and (S)-1,2,3,4-tetrahydro-1-naphalenecarboxylic acid as starting materials is a cornerstone of an efficient synthesis, embedding the required chirality from the outset. researchgate.net
Catalysts: The catalytic hydrogenation step has been extensively studied. Various catalysts and conditions have been explored to maximize the diastereomeric excess (d.e.) of the desired (S,S) isomer. Early work used catalysts like 20% palladium hydroxide (B78521) on carbon. google.com Later improvements have explored a range of catalysts to enhance selectivity and process efficiency. google.com The choice of solvent, such as methanol (B129727) over acetic acid or tetrahydrofuran (B95107) (THF), has also been shown to improve yield and purity. google.com
Table 2: Comparison of Catalysts and Conditions for Diastereoselective Hydrogenation
| Catalyst | Solvent / Additive | Conditions | Outcome / Advantage | Reference |
|---|---|---|---|---|
| 20% Palladium hydroxide on carbon | Acetic acid, Perchloric acid | 85 °C, 24 hours | Original method, but harsh conditions and low purity. | google.com |
| Palladium on carbon (10% Pd/C) | Methanol | Room temp, 50 psi, 24 hours | Milder conditions, higher purity (>99.8%), avoids hazardous acids. | google.com |
| Platinum(IV) oxide (PtO₂) | Not specified | Not specified | An alternative catalyst explored for the critical hydrogenation. | lookchem.com |
| Pearlman's catalyst | Not specified | Not specified | Mentioned as a suitable catalyst for the hydrogenation step. | google.com |
Process Chemistry Optimization for Research Scale Synthesis
Significant efforts have been directed towards optimizing the synthesis of Palonosetron to make it more efficient, safer, and commercially viable. google.comtsijournals.com
Key optimization strategies include:
Avoiding Hazardous Reagents: Early synthetic routes employed hazardous reagents like n-Butyl Lithium (n-BuLi). google.comgoogle.com Optimized processes have eliminated the need for such reagents, improving the safety profile of the synthesis.
Improving Reaction Conditions: The hydrogenation step has been refined to avoid high temperatures and corrosive acids like perchloric acid. google.com Using methanol as a solvent at room temperature not only improves safety but also simplifies the work-up and increases the purity of the product. google.com
Streamlining Purification: A major bottleneck in early syntheses was the separation of diastereomers, which required repeated crystallizations and led to significant yield loss. tsijournals.com An innovative process was developed that introduces a catalytic amount of a halogenating agent, such as N-bromosuccinimide (NBS), after the reduction step. tsijournals.com This selectively reacts with the remaining unreacted starting material, facilitating its removal. This process also enriches the desired (S,S)-diastereomer, drastically reducing the number of required crystallizations from many to just one or two. tsijournals.com This makes the process more robust, practical, and economical. tsijournals.com
Table 3: Process Optimization Strategies for Palonosetron Synthesis
| Optimization Area | Prior Method | Optimized Method | Advantage | Reference |
|---|---|---|---|---|
| Reagent Safety | Use of n-Butyl Lithium. | Alternative cyclization strategies. | Avoids pyrophoric and hazardous reagents. | google.comgoogle.com |
| Hydrogenation | Acetic acid, perchloric acid, high temp. | Methanol, 10% Pd/C, room temp. | Milder, safer, higher purity, avoids corrosion. | google.com |
| Purification | Repetitive crystallization of diastereomers. | Treatment with catalytic N-bromosuccinimide followed by 1-2 crystallizations. | Reduces operational steps, improves yield, removes impurities effectively. | tsijournals.com |
| Overall Process | Long reaction times, complex work-up. | Shorter reaction times, simple isolation. | Increased efficiency, cost-effective, suitable for industrial scale-up. | google.com |
Development of Efficient and Scalable Reaction Pathways
The industrial production of Palonosetron, (3aR)- (specifically, its active (3aS, 2S) isomer) necessitates synthetic routes that are not only high-yielding but also scalable and safe. Early synthetic methods often involved harsh reagents and conditions unsuitable for large-scale production. Consequently, significant research has been directed towards optimizing these pathways.
One improved, industrially viable process involves the catalytic hydrogenation of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]iso-quinolin-1-one hydrochloride. google.com This method utilizes a simple solvent like methanol and a readily available palladium-on-carbon (Pd/C) catalyst. google.com This approach has been shown to increase both the yield and purity of the final Palonosetron hydrochloride product, avoiding the low yield and purity issues associated with solvents like acetic acid or tetrahydrofuran (THF) used in prior art. google.com The reaction is typically carried out under hydrogen pressure at room temperature, followed by a straightforward isolation technique that avoids complex work-up procedures. google.com
Another synthetic approach involves the reaction of (1-azepine-3 (S)-dicyclo smolecule.comsmolecule.comsmolecule.com octyl)-(1,2,3,4-naphthane-1S-methyl) amine with bis(trichloromethyl)carbonate (triphosgene), followed by a reflux reaction with boron trifluoride etherate to yield Palonosetron. google.com This method is noted for its simple process, high yield, and good purity. google.com
The principles of green chemistry are also influential in developing modern synthetic pathways. These principles emphasize designing processes that maximize the incorporation of all reactant materials into the final product (atom economy), use catalytic reagents, and reduce waste and energy consumption. monash.edu High-pressure reactions, such as hydrogenation, are a key technology in this context. They can lead to higher reaction rates, enhanced selectivity, and better yields, often under milder conditions than traditional methods, which is crucial for sensitive pharmaceutical compounds. adesisinc.com The scalability and improved control offered by modern high-pressure reactors are critical for translating laboratory-scale syntheses to industrial production. adesisinc.com
The table below summarizes key aspects of developed reaction pathways.
Table 1: Comparison of Synthetic Pathway Enhancements for Palonosetron| Feature | Improved Catalytic Hydrogenation | Boron Trifluoride Mediated Cyclization |
|---|---|---|
| Key Reactant | 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]iso-quinolin-1-one HCl | (1-azepine-3 (S)-dicyclo smolecule.comsmolecule.comsmolecule.com octyl)-(1,2,3,4-naphthane-1S-methyl) amine |
| Key Reagents | Palladium-on-carbon (Pd/C), Hydrogen | Bis(trichloromethyl)carbonate, Boron trifluoride etherate |
| Solvent | Methanol | Ether |
| Advantages | High purity (>99.8%), High yield, Industrially viable, Simple work-up. google.com | Simple process, High yield, Good purity, Low cost. google.com |
Impurity Profiling and Control during Synthesis
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. The multi-step synthesis of Palonosetron can generate various process-related impurities, including stereoisomers (epimers), degradation products, and by-products from side reactions.
Palonosetron hydrochloride has two stereogenic centers, which means it can exist as four stereoisomers: (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S). semanticscholar.org Only the (3aS, 2S) isomer possesses the desired pharmacological activity. semanticscholar.org The (3aR, 2S) diastereomer is a known stereoisomeric impurity that can arise during the manufacturing process. google.com Therefore, the development of a single enantiomer and the strict control of its isomeric impurities are of great importance. semanticscholar.orgresearchgate.net
To identify and quantify these impurities, various advanced analytical techniques have been developed. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used. researchgate.net Specific chiral liquid chromatographic methods have been established to separate the enantiomers of Palonosetron and its process-related chiral impurities. semanticscholar.orgresearchgate.netresearchgate.net These methods often employ chiral stationary phases, such as those based on cellulose (B213188) or polysaccharides, to achieve separation. semanticscholar.orgresearchgate.netresearchgate.net For instance, one HPLC method uses a cellulose-based Chiralcel-OD column with a mobile phase of n-hexane, ethanol (B145695), methanol, heptafluoro butyric acid, and diethyl amine to separate all four stereoisomers and other related impurities within 12 minutes. semanticscholar.orgresearchgate.net
Common impurities that are monitored during synthesis include:
Stereoisomers: (3aR, 2R)-Palonosetron, (3aS, 2R)-Palonosetron, and (3aR, 2S)-Palonosetron. semanticscholar.org
Precursors/Intermediates: Such as 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6,-tetrahydro-1H-benz[de]isoquinolin-1-one. semanticscholar.org
Degradation Products: Including Palonosetron N-oxide, which can form under oxidative stress. caymanchem.com
The table below lists some of the key impurities profiled in Palonosetron synthesis.
Table 2: Profiled Impurities in Palonosetron Synthesis| Impurity Name | Type | Analytical Method |
|---|---|---|
| (3aR)-2-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6,-hexahydro-1-oxo-1H-benz[de]isoquinoline HCl | Chiral Impurity (Enantiomer) | Chiral HPLC. semanticscholar.org |
| (3aS)-2-[(R)-1-Azabicyclo [2.2.2] oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline HCl | Chiral Impurity (Diastereomer) | Chiral HPLC. semanticscholar.org |
| (3aR)-2-[(S)-1-Azabicyclo [2.2.2] oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline HCl | Chiral Impurity (Diastereomer) | Chiral HPLC. semanticscholar.orggoogle.com |
| 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6,-tetrahydro-1H-benz[de]isoquinolin-1-one HCl | Process-related Impurity | HPLC. semanticscholar.org |
| Palonosetron N-oxide | Degradation Product | LC. caymanchem.com |
Synthesis and Characterization of Palonosetron, (3aR)-Related Metabolites and Impurities for Research
The synthesis and characterization of metabolites and impurities are essential for comprehensive drug development. This research provides reference standards for analytical method development, aids in understanding metabolic pathways, and helps in toxicological assessments.
Preparation of N-Oxide and Hydroxylated Metabolites
In humans, Palonosetron is eliminated through multiple routes, with about 50% being metabolized into two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron. fda.govnih.goveuropa.eueuropa.eupfizer.com These metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent drug. fda.goveuropa.eupfizer.come-lactancia.org In vitro studies indicate that cytochrome P450 enzymes, specifically CYP2D6 and to a lesser extent CYP3A4 and CYP1A2, are involved in this metabolism. fda.goveuropa.eueuropa.eu
Palonosetron N-Oxide: This metabolite can be synthesized for use as a reference standard. biosynth.com It is also considered a potential impurity in Palonosetron preparations, as it can be a degradation product formed by exposure to oxidative stress. caymanchem.com The synthesis can be achieved by reacting Palonosetron with an oxidizing agent. biosynth.com
Hydroxylated Metabolites: The main hydroxylated metabolite is 6-S-hydroxy-palonosetron. fda.govnih.gov A general method for preparing hydroxylated metabolites involves the hydrogenation of a corresponding precursor, such as 2-(1'-azabicyclo[2.2.2]oct-3'-yl)-6-hydroxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one, which can be hydrogenated at the 3- and 3a- positions without dehydroxylating the 6-position. google.com 6-Hydroxy-(S,S)-Palonosetron is also used as an intermediate in the synthesis of other related substances, such as 6-Oxo-(S,S)-Palonosetron. pharmaffiliates.com
The properties of these primary metabolites are summarized below.
Table 3: Primary Metabolites of Palonosetron| Metabolite | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |
|---|---|---|---|
| Palonosetron N-oxide | C19H24N2O2 | 312.41 | A major metabolite; also a potential degradation impurity. caymanchem.combiosynth.com |
| 6-S-hydroxy-palonosetron | C19H24N2O2 | 312.41 | A major metabolite; intermediate for synthesis of other impurities. fda.govpharmaffiliates.com |
Synthesis of Chiral and Achiral Related Substances
The synthesis of both chiral and achiral related substances is crucial for developing robust analytical methods capable of detecting and quantifying all potential impurities in the bulk drug substance. fue.edu.eg As Palonosetron synthesis is a multi-step process, a number of impurities can be introduced from starting materials, intermediates, or side reactions. semanticscholar.org
The synthesis of the various stereoisomers of Palonosetron—(3aR, 2R), (3aS, 2R), and (3aR, 2S)—is necessary to serve as reference standards for chiral purity analysis. semanticscholar.org These isomers may exhibit different pharmacological activities, making their control essential. semanticscholar.orgresearchgate.net For example, (R,S)-Palonosetron, an enantiomer of the active drug, is used as a reference standard in quality control to ensure the purity and potency of the final product. lookchem.com
The synthesis of these chiral impurities often follows pathways similar to that of the active pharmaceutical ingredient but starts with different chiral building blocks or involves different separation techniques. For instance, a diastereomeric mixture of 2-(1'-azabicyclo[2.2.2]oct-3'-yl)-6-hydroxy-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one can be prepared via hydrogenation, which can then be separated into individual diastereomers. google.com
In addition to chiral impurities, various achiral related substances are also synthesized. These are often precursors or by-products in the synthetic route. Their availability as standards allows for the development of comprehensive stability-indicating analytical methods that can separate the active ingredient from all potential impurities. researchgate.net
Molecular Pharmacology and Receptor Interaction Dynamics of Palonosetron, 3ar
Detailed 5-HT3 Receptor Binding Affinity and Selectivity Profile
Palonosetron (B1662849) exhibits a markedly high affinity for the 5-HT3 receptor, a key factor in its potent antiemetic properties. tandfonline.comamegroups.cnamegroups.org Its binding affinity is reported to be at least 30-fold higher than that of first-generation antagonists like ondansetron (B39145) and granisetron (B54018). tandfonline.comamegroups.cnamegroups.org
Molecular Determinants of High-Affinity Ligand-Receptor Interaction
The high-affinity binding of Palonosetron to the 5-HT3 receptor is a result of specific molecular interactions within the receptor's binding pocket. acs.orgnih.gov Key determinants include:
Cation-π Interactions: A crucial cation-π interaction occurs between the protonated nitrogen of Palonosetron and the aromatic ring of the W183 residue in the binding site. acs.orgnih.gov
Hydrogen Bonding: Hydrogen bonds further stabilize the complex. A significant hydrogen bond is formed between Palonosetron and the Y153 residue. nih.gov
Structural Rigidity: The rigid tricyclic ring structure of Palonosetron allows it to act as a tight and effective wedge within the binding pocket, contributing to its high affinity and long duration of action. acs.orgnih.govuniprot.org This rigid structure is a consequence of the cyclization of the amide group with the aromatic structure, a feature that enhances its stability and affinity compared to other 5-HT3 receptor antagonists. acs.org
The orientation of Palonosetron within the binding site is distinct from other setrons like granisetron. While the positively charged nitrogen atoms of both molecules occupy nearly identical positions, the tricyclic ring system of Palonosetron is tilted upwards. acs.org
Comparative Binding Kinetics with Other Serotonin (B10506) Receptor Subtypes
Palonosetron demonstrates high selectivity for the 5-HT3A receptor subtype. nih.govelifesciences.orgbiorxiv.org In contrast, some first-generation antagonists exhibit a broader binding profile. For instance, ondansetron also binds to 5-HT1B and 5-HT1C receptors, as well as α1-adrenergic and mu-opioid receptors. amegroups.orgnih.govelifesciences.org Granisetron, while highly specific for 5-HT3 receptor subtypes, shows little to no affinity for 5-HT1, 5-HT2, and 5-HT4 receptors. amegroups.orgnih.govelifesciences.org This high selectivity of Palonosetron for the 5-HT3A receptor likely contributes to its distinct pharmacological effects. nih.govelifesciences.org
Table 1: Comparative Receptor Binding Profile
| Compound | Primary Target | Other Receptor Affinities |
|---|---|---|
| Palonosetron, (3aR)- | High-affinity for 5-HT3A receptor nih.govelifesciences.orgbiorxiv.org | Minimal affinity for other serotonin receptor subtypes amegroups.orgnih.govelifesciences.org |
| Ondansetron | 5-HT3 receptor amegroups.org | 5-HT1B, 5-HT1C, α1-adrenergic, mu-opioid receptors amegroups.orgnih.govelifesciences.org |
| Granisetron | 5-HT3 receptor subtypes amegroups.org | Little to no affinity for 5-HT1, 5-HT2, 5-HT4 receptors amegroups.orgnih.govelifesciences.org |
Mechanisms of 5-HT3 Receptor Antagonism at the Molecular Level
The antagonistic action of Palonosetron at the 5-HT3 receptor is multifaceted, involving allosteric modulation and potentially receptor internalization. nih.govnih.govmanagedhealthcareexecutive.com
Allosteric Modulation of 5-HT3 Receptor Function
Unlike first-generation antagonists that exhibit simple competitive binding, Palonosetron demonstrates allosteric binding and positive cooperativity with the 5-HT3 receptor. tandfonline.comnih.govresearchgate.net This means that Palonosetron can bind to a site on the receptor that is different from the serotonin binding site, and this binding enhances the receptor's affinity for other ligands. nih.govresearchgate.netresearchgate.net
Studies have shown that Palonosetron acts as an allosteric modifier, accelerating the dissociation rate of both granisetron and ondansetron from the receptor. nih.gov This allosteric interaction contributes to the prolonged inhibition of receptor function observed with Palonosetron. nih.govresearchgate.net
Ligand-Induced Receptor Internalization Studies in Cellular Models
There is evidence suggesting that Palonosetron can induce the internalization of 5-HT3 receptors. nih.govnih.govcapes.gov.br This process involves the removal of receptors from the cell surface, leading to a reduced number of available binding sites for serotonin and a prolonged inhibition of receptor function. nih.govcapes.gov.brspringermedizin.de
In cellular models, treatment with Palonosetron has been shown to decrease the number of available 5-HT3 receptor binding sites on the cell surface. researchgate.net Studies using radiolabeled Palonosetron indicated that after incubation, the compound remained associated with whole cells but not with cell-free membranes, and this association was resistant to treatments that denature surface proteins, suggesting the receptor complex was located inside the cells. nih.govcapes.gov.br Confocal fluorescence microscopy has also visualized this Palonosetron-triggered receptor internalization. nih.govcapes.gov.br In contrast, granisetron and ondansetron showed minimal to no effect on receptor internalization. nih.govcapes.gov.br
However, it's important to note that there is some debate in the scientific literature, with other studies suggesting that the prolonged inhibition by Palonosetron is due to its interaction with an allosteric binding site rather than inducing receptor internalization. researchgate.net
Structural Biology of Palonosetron, (3aR)- – 5-HT3 Receptor Complex
The three-dimensional structure of the Palonosetron-5-HT3 receptor complex has been investigated using cryo-electron microscopy (cryo-EM) and by studying its interaction with an engineered acetylcholine (B1216132) binding protein (5-HTBP) that mimics the 5-HT3 receptor binding site. acs.orgnih.govnih.govelifesciences.orgnih.gov
These structural studies have provided detailed atomic-level insights into the binding mode of Palonosetron. nih.gov The cryo-EM structure of the Palonosetron-bound 5-HT3 receptor confirms the binding pose and interactions identified through molecular modeling and mutagenesis studies. nih.govelifesciences.orgnih.gov The data reveals that Palonosetron's rigid tricyclic structure allows it to fit snugly into the binding pocket, forming a stable complex. acs.orgnih.gov
Molecular dynamics simulations have further elucidated the stability of the ligand-binding pose and the interactions between the drug and receptor over time. nih.govelifesciences.org These simulations have shown that while most setrons maintain a stable position, Palonosetron's bicyclic ring can fluctuate and reorient, allowing for distinct interactions with different residues within the binding pocket. nih.govelifesciences.org This dynamic interaction may contribute to its unique pharmacological properties. nih.govelifesciences.org
Co-crystallization and X-ray Diffraction Analysis of Ligand-Binding Protein Mimics
The molecular interaction between Palonosetron, (3aR)- and the 5-HT3 receptor has been elucidated through structural biology techniques, notably X-ray crystallography and cryo-electron microscopy (cryo-EM). acs.orgresearchgate.netx-mol.net A significant breakthrough involved the use of an engineered acetylcholine binding protein (AChBP), designed to mimic the ligand-binding domain of the 5-HT3 receptor, termed 5-HTBP. acs.orgnih.govh1.co This protein mimic, which contains specific mutations (Y53W and Q55R) to increase its affinity for 5-HT3 receptor ligands, was co-crystallized with palonosetron. acs.org
Table 1: Crystallographic Data for Palonosetron-5-HTBP Complex acs.org
| Parameter | Value |
|---|---|
| Resolution (Å) | 2.34 |
| Space Group | P21 |
| Unit Cell Dimensions (a, b, c in Å) | 72.21, 137.05, 131.25 |
| Unit Cell Angles (α, β, γ in °) | 90, 93.78, 90 |
| Rwork (%) | 22.42 |
| Rfree (%) | 25.18 |
Identification of Key Amino Acid Residues Involved in Binding (e.g., W183, Y153)
Functional and structural studies have pinpointed several key amino acid residues within the 5-HT3 receptor that are crucial for palonosetron binding. acs.org Mutational analyses combined with structural data have confirmed that palonosetron interacts with residues located at the interface between two subunits of the pentameric receptor. acs.orgresearchgate.net
Table 2: Key Amino Acid Residues in the 5-HT3 Receptor Interacting with Palonosetron
| Residue | Type of Interaction | Source |
|---|---|---|
| W183 | Cation-π interaction, Hydrogen bond | acs.orgnih.govh1.co |
| Y153 | Hydrogen bond | acs.orgnih.govh1.co |
| Arg87 | Hydrogen bond | jcpres.com |
| Asn133 | Hydrogen bond | jcpres.com |
| Trp85 | Aromatic/Hydrophobic interaction | jcpres.com |
Signal Transduction Pathways Associated with 5-HT3 Receptor Antagonism
Investigation of Downstream Molecular Events in Preclinical Models
The 5-HT3 receptor is a ligand-gated ion channel that, upon activation by serotonin, permits the rapid influx of cations, including Na+, K+, and Ca2+. mdpi.com Palonosetron's primary mechanism of action is to block this channel, thereby inhibiting the initiation of the signaling cascade. nih.gov Preclinical studies have demonstrated that this antagonism leads to the suppression of key downstream molecular events.
In preclinical models using HEK293 cells engineered to express 5-HT3 receptors, palonosetron was shown to cause a profound and long-lasting inhibition of serotonin-induced calcium (Ca2+) influx. nih.gov This effect persisted long after the drug was removed from the extracellular medium, a characteristic not observed with the first-generation antagonists granisetron and ondansetron. nih.gov Further investigations in the least shrew brainstem revealed that a selective 5-HT3 receptor agonist augments intracellular Ca2+ levels, an effect that is completely abolished by pretreatment with palonosetron. plos.org
This blockade of Ca2+ influx has significant downstream consequences. The same study demonstrated that 5-HT3 receptor activation leads to the phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα), which in turn activates the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. plos.org Palonosetron effectively suppressed the agonist-induced activation of both CaMKIIα and ERK1/2, demonstrating its ability to inhibit the signal transduction pathway at multiple levels following receptor blockade. plos.org
Cross-Talk with Neurokinin-1 (NK-1) Receptor Signaling Pathways in In Vitro and In Vivo Models
A distinctive feature of palonosetron's molecular pharmacology is its ability to inhibit signaling pathways associated with the Neurokinin-1 (NK-1) receptor, despite not binding directly to it. researchgate.netnih.govnih.gov This inhibitory cross-talk between the 5-HT3 and NK-1 receptor pathways has been demonstrated in both in vitro and in vivo models and is not observed with first-generation antagonists like ondansetron and granisetron. nih.govnih.gov
In Vitro Models: Studies using the NG108-15 cell line, which endogenously expresses both 5-HT3 and NK-1 receptors, have been instrumental. nih.govnih.gov In this system, serotonin was found to enhance the Ca2+ release induced by Substance P (SP), the endogenous ligand for the NK-1 receptor. nih.govnih.gov Pre-incubation of these cells with palonosetron significantly inhibited this serotonin-driven enhancement of the SP response. nih.govnih.gov This effect was not replicated by granisetron or ondansetron. nih.govnih.gov Some research suggests this phenomenon may be related to palonosetron's ability to trigger the internalization of the 5-HT3 receptor, which subsequently disrupts the functional cross-talk between the two receptor systems, potentially leading to NK-1 receptor internalization. researchgate.netbiorxiv.org
In Vivo Models: The inhibitory cross-talk has been confirmed in vivo using a rat model. nih.govnih.govashpublications.org In animals treated with the chemotherapeutic agent cisplatin (B142131), the neuronal response to SP in the nodose ganglia (which express both receptor types) was significantly enhanced. nih.govashpublications.org Administration of palonosetron dose-dependently inhibited this cisplatin-induced sensitization to SP. nih.govnih.govashpublications.org This inhibition occurred whether palonosetron was given before or hours after the cisplatin challenge. ashpublications.org Again, this effect was unique to palonosetron, as neither ondansetron nor granisetron produced a similar inhibition. ashpublications.org These findings provide a molecular rationale for palonosetron's distinct clinical profile, suggesting that its unique interaction with the 5-HT3 receptor has broader consequences on related signaling pathways. researchgate.netnih.gov
Table 3: Summary of Studies on Palonosetron's Inhibition of NK-1 Receptor Signaling Cross-Talk
| Model System | Experiment | Key Finding | Source |
|---|---|---|---|
| NG108-15 Cells (In Vitro) | Measurement of Ca2+ release after stimulation with Substance P (SP) and serotonin. | Palonosetron (but not ondansetron or granisetron) inhibits the serotonin-induced enhancement of the SP response. | nih.govnih.gov |
| Rat Nodose Ganglia (In Vivo) | Single neuronal recordings after SP stimulation in cisplatin-treated rats. | Palonosetron (but not ondansetron or granisetron) dose-dependently inhibits the cisplatin-enhanced neuronal response to SP. | nih.govashpublications.org |
| NG108-15 Cells (In Vitro) | Investigation of receptor internalization. | Palonosetron may induce 5-HT3 receptor internalization, disrupting NK-1 receptor function. | researchgate.netbiorxiv.org |
Preclinical Pharmacokinetics and Biotransformation Studies of Palonosetron, 3ar
Absorption and Distribution Characteristics in Preclinical Models
The initial phases of pharmacokinetic research involve determining how Palonosetron (B1662849), (3aR)- is absorbed and distributed throughout the body. These characteristics are crucial for predicting the onset and duration of its therapeutic action.
In Vitro Permeability and Transport Studies
In vitro studies are essential for predicting the in vivo absorption of a drug. For Palonosetron, (3aR)-, these studies have indicated high permeability. fda.gov Research on its transdermal delivery has shown that while intrinsic permeability can be low, the use of chemical permeation enhancers, such as propylene (B89431) glycol, can significantly improve its flux across the skin. jcu.cz This suggests that the molecule possesses favorable characteristics for passing through biological membranes, a key factor in its oral bioavailability.
Tissue Distribution in Animal Models
Preclinical studies in animal models, such as rats and dogs, have demonstrated that Palonosetron, (3aR)- is widely distributed throughout the body. fda.gov Following administration, the drug has been found to concentrate in several organs, including the small and large intestines, which are key sites of action for its antiemetic effect. fda.gov The drug also penetrates the blood-brain barrier. fda.gov The volume of distribution in rats has been reported to be approximately 17.2 L/kg, indicating extensive tissue uptake. fda.gov In dogs, the volume of distribution is also high. fda.gov The elimination of Palonosetron, (3aR)- from various tissues generally correlates with its clearance from plasma. fda.gov
Table 1: Tissue Distribution of Palonosetron, (3aR)- in Animal Models
| Tissue | Relative Concentration | Animal Model |
|---|---|---|
| Small Intestine | High | Rat, Dog |
| Large Intestine | High | Rat, Dog |
| Bladder | High | Rat |
| Lungs | High | Rat |
| Adrenals | High | Rat |
This table is a representation of findings from multiple preclinical studies. Relative concentrations are based on reported data indicating significant drug presence in these tissues.
Metabolic Pathways and Enzyme Systems Involved in Biotransformation
The biotransformation of Palonosetron, (3aR)- is a critical aspect of its pharmacokinetics, determining its duration of action and the formation of metabolites.
Identification and Quantitative Analysis of Primary and Secondary Metabolites
Approximately 50% of a dose of Palonosetron, (3aR)- is metabolized into two primary metabolites. nih.govwikipedia.orgtga.gov.aueuropa.eufda.govpfizer.come-lactancia.org These are N-oxide-palonosetron and 6-S-hydroxy-palonosetron. tga.gov.aufda.govpfizer.come-lactancia.org Both of these metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them essentially inactive. nih.govwikipedia.orgtga.gov.aufda.govpfizer.come-lactancia.org In animal models, a number of other metabolites have been detected in plasma, with eight identified in rats and nine in dogs. fda.gov
Table 2: Primary Metabolites of Palonosetron, (3aR)-
| Metabolite | Parent Compound | Pharmacological Activity |
|---|---|---|
| N-oxide-palonosetron | Palonosetron, (3aR)- | <1% of parent compound |
This table summarizes the main identified metabolites and their activity relative to Palonosetron, (3aR)-.
Excretion Mechanisms and Routes in Animal Studies
The final stage of the pharmacokinetic profile is the excretion of the drug and its metabolites from the body.
In animal studies, Palonosetron, (3aR)- and its metabolites are eliminated from the body through multiple routes. fda.gov Following the administration of radiolabeled [14C]palonosetron in rats, approximately 51% of the radioactivity was recovered in the urine and 41% in the feces. fda.gov This indicates that both renal and fecal routes are significant for the excretion of the drug and its byproducts. fda.gov In humans, after a single intravenous dose, about 80% of the dose is recovered in the urine over 144 hours, with approximately 40% being the unchanged parent drug. drugbank.comnih.goveuropa.eue-lactancia.orgnps.org.au This highlights a substantial renal clearance component for the parent drug itself.
Table 3: Excretion of Palonosetron, (3aR)- in Animal Studies
| Animal Model | Route of Excretion | Percentage of Dose | Form |
|---|---|---|---|
| Rat | Urine | ~51% | Parent Drug & Metabolites |
This table provides a summary of the excretion pathways identified in preclinical rat studies.
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Palonosetron, 3ar
Elucidation of Pharmacophoric Features Essential for 5-HT3 Receptor Activity
The interaction of Palonosetron (B1662849) with the 5-HT3 receptor is a highly specific process governed by a set of well-defined pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a molecule to exert a specific biological effect. For Palonosetron, these have been elucidated through a combination of structural biology, particularly cryo-electron microscopy (cryo-EM), and computational modeling. nih.govresearchgate.net
The fundamental pharmacophoric elements for high-affinity 5-HT3 receptor antagonism by Palonosetron and related compounds include:
Aromatic Moiety: The rigid, near-planar tricyclic ring system of Palonosetron fits into a narrow pocket within the receptor binding site. ijsrch.comnih.gov This aromatic region engages in hydrophobic interactions with several aromatic residues of the receptor, forming an "aromatic cage" that stabilizes the ligand-receptor complex. researchgate.net
Hydrogen Bond Acceptor: A crucial feature for 5-HT3 receptor antagonists is the presence of a hydrogen bond acceptor. researchgate.net In Palonosetron, the carbonyl oxygen of the isoquinolinone ring system serves this role. Molecular dynamics simulations have revealed that this carbonyl group can form a water-mediated hydrogen bond network with residues in the binding pocket, such as W156 and Y64. nih.gov
Basic Nitrogen Center: The protonated quinuclidine (B89598) nitrogen of the azabicyclo[2.2.2]octane moiety is a critical pharmacophoric feature. ijsrch.com This positively charged nitrogen forms a cation-π interaction with the indole (B1671886) ring of a tryptophan residue (W145 in a model, W183 in the 5-HT3 receptor) in the binding site. Additionally, a hydrogen bond is formed between the protonated nitrogen and the backbone carbonyl of this same residue. nih.govijsrch.com
The spatial relationship between these three key features—the aromatic system, the hydrogen bond acceptor, and the basic nitrogen—is paramount for optimal binding and antagonist activity. The rigid structure of Palonosetron ensures that these pharmacophoric elements are held in the correct orientation for a tight and effective interaction with the 5-HT3 receptor. ijsrch.com
Rational Design and Synthesis of Palonosetron, (3aR)- Analogs and Derivatives
The development of Palonosetron itself was a result of rational drug design, stemming from the investigation of conformationally restricted analogs of earlier 5-HT3 antagonists like Granisetron (B54018). slideshare.net The enhanced stability and pre-organized conformation of Palonosetron's tricyclic system are thought to contribute to its increased affinity compared to more flexible antagonists. slideshare.net Further exploration of the SAR of Palonosetron involves the systematic modification of its core structure to understand the contribution of each component to its biological activity.
The tricyclic benz[de]isoquinolin-1-one core of Palonosetron is a key determinant of its high affinity. Its rigid structure helps to minimize the entropic penalty upon binding to the receptor. researchgate.net Synthetic strategies for creating this tricyclic system and its analogs often involve multi-step sequences. While specific systematic studies on a wide range of Palonosetron analogs with modified tricyclic systems are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that modifications aimed at altering the electronic properties or steric bulk of this ring system could significantly impact binding affinity and selectivity.
The azabicyclo[2.2.2]octane (quinuclidine) moiety is a common feature in many high-affinity 5-HT3 receptor antagonists. Its primary role is to present the basic nitrogen atom in a sterically defined and accessible manner for interaction with the receptor. researchgate.netnih.gov The synthesis of derivatives with modified azabicyclic systems can explore the steric and electronic requirements around this basic center. While extensive SAR data for direct Palonosetron analogs with modified quinuclidine rings is limited, studies on other quinuclidine-containing 5-HT3 antagonists have shown that the stereochemistry and the nature of the linkage to the aromatic part of the molecule are critical for high affinity. researchgate.net
The effects of substituents on the aromatic portion of molecules that are structurally related to Palonosetron have been investigated to probe the nature of the binding pocket. Studies on N-(1-azabicyclo[2.2.2]oct-3-yl)benzamides, which share the quinuclidine moiety with Palonosetron, have shown that the nature and position of substituents on the benzamide (B126) ring significantly influence 5-HT3 receptor affinity. nih.govsci-hub.se For instance, the introduction of different alkoxy groups at various positions can modulate the binding affinity, with some substitutions leading to a significant increase in potency. nih.gov These studies suggest that the binding pocket can accommodate various substituents, and that specific electronic and steric properties can enhance binding.
Below is a data table summarizing the binding affinities (Ki) of some N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamide derivatives, which are structurally related to Palonosetron, at the 5-HT3 receptor. These data illustrate the impact of substituent modifications.
| Compound | R2-Substituent | R3-Substituent | Ki (nM) |
| 2b | -OCH3 | -OCH3 | 0.2-0.3 |
| 3b (THIZAC) | -OCH3 | -O-CH2-CH=CHI | 0.08 |
| 4 (LIZAC) | -O-CH2-CH=CHI | -OCH3 | 0.29 |
Data sourced from a study on potential radioligands for the 5-HT3 receptor. nih.gov
This interactive table demonstrates that modifications to the substituents on the aromatic ring can have a pronounced effect on the binding affinity for the 5-HT3 receptor. The derivative 3b (THIZAC) , with a large iodo-propenyloxy group at the 3-position, shows a significantly higher affinity than the parent compound 2b .
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 5-HT3 receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for high affinity. nih.gov
While specific 3D-QSAR studies focusing exclusively on Palonosetron and its close analogs are not widely reported, the principles of QSAR can be applied to this class of compounds. A QSAR model for Palonosetron analogs would involve:
Dataset Collection: A series of Palonosetron analogs with experimentally determined binding affinities for the 5-HT3 receptor would be required.
Molecular Descriptors: For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated.
Model Generation: Statistical methods would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using statistical validation techniques.
Such a validated QSAR model could then be used to predict the binding affinity of novel, yet-to-be-synthesized Palonosetron derivatives, thereby guiding the design of more potent and selective antagonists.
Computational Chemistry Approaches to Ligand-Receptor Interactions (Molecular Docking and Dynamics)
Computational chemistry plays a pivotal role in understanding the intricate details of how Palonosetron interacts with the 5-HT3 receptor at the molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations provide valuable insights that complement experimental data. nih.govresearchgate.net
Molecular Docking studies predict the preferred orientation of Palonosetron when bound to the 5-HT3 receptor to form a stable complex. These studies have successfully predicted the binding mode of Palonosetron within the orthosteric binding site at the interface of two subunits of the receptor. researchgate.netijsrch.com The docking poses show the tricyclic ring system fitting into a hydrophobic pocket and the protonated nitrogen of the quinuclidine ring forming key interactions, such as cation-π and hydrogen bonds, with specific amino acid residues. ijsrch.com
Molecular Dynamics (MD) simulations provide a dynamic view of the Palonosetron-receptor complex over time, allowing for the study of the conformational flexibility of both the ligand and the receptor upon binding. MD simulations of Palonosetron bound to the 5-HT3 receptor have revealed:
The stability of the key interactions identified through docking.
The role of water molecules in mediating hydrogen bond networks between Palonosetron and the receptor. nih.gov
The conformational dynamics of the azabicyclo[2.2.2]octane ring within the binding site. nih.gov
The allosteric effects that Palonosetron binding might have on the receptor, potentially explaining its unique pharmacological properties, such as positive cooperativity and prolonged receptor inhibition. nih.govnih.govfrontiersin.org
These computational approaches are invaluable tools in medicinal chemistry for the rational design of new Palonosetron analogs with improved pharmacological profiles. They allow for the in silico evaluation of novel chemical structures, helping to prioritize synthetic efforts towards the most promising candidates.
Advanced Analytical Methodologies for Characterization and Quality Control of Palonosetron, 3ar in Research
Chromatographic Separation Techniques for Stereoisomers and Impurities
Chromatography is a cornerstone for the analysis of Palonosetron (B1662849), providing powerful means to separate the desired (3aR)- enantiomer from its stereoisomers and other related substances. globalresearchonline.net High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are among the most widely utilized techniques. globalresearchonline.net
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The control of enantiomeric purity is critical, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. Chiral HPLC is the definitive method for separating and quantifying the stereoisomers of Palonosetron. Research has led to the development of rapid and selective normal-phase HPLC methods capable of separating all four stereoisomers of Palonosetron hydrochloride and its process-related chiral impurities, often within a short analysis time of 12 minutes. nih.gov
These methods frequently employ polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov For instance, a Chiralcel-OD column, which is a cellulose-based CSP, has been successfully used. nih.gov Another effective stationary phase is the CHIRALPAK AD-H, which has also been used to resolve the optical isomers of Palonosetron hydrochloride. nih.gov The mobile phase composition is a critical parameter, typically consisting of a mixture of a non-polar solvent like n-hexane with polar organic modifiers such as ethanol (B145695) and methanol (B129727), along with additives like diethylamine (B46881) or heptafluorobutyric acid to improve peak shape and resolution. nih.gov
Validation studies for these methods have demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.998 over the specified concentration ranges. nih.gov The limits of detection (LOD) and quantification (LOQ) for Palonosetron isomers and related chiral impurities are typically in the low microgram per milliliter range, highlighting the sensitivity of these assays. nih.gov
| Stationary Phase (Column) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| Chiralcel-OD (250mm x 4.6mm, 3µm) | n-hexane:ethanol:methanol:heptafluorobutyric acid:diethylamine (70:15:15:0.05:0.1) | 1.0 | UV | Separated all four enantiomers and related chiral impurities within 12 minutes. | nih.gov |
| CHIRALPAK AD-H (250mm x 4.6mm, 5µm) | n-hexane:absolute alcohol:diethylamine (60:40:0.05) | 0.4 | UV at 256 nm | Achieved good separation of Palonosetron hydrochloride from its optical isomers. | nih.gov |
| Chiralpak AD (250mm x 4.6mm, 10µm) | Gradient elution with Mobile Phase A (0.1% diethylamine in acetonitrile) and Mobile Phase B (isopropanol) | Not specified | UV | Successfully separated Palonosetron and its six related impurities in a polar organic mode. | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. Stability-indicating UPLC methods have been developed for the estimation of Palonosetron in bulk and pharmaceutical forms. scielo.br These methods are crucial for monitoring the drug's stability under various stress conditions (e.g., acid, base, oxidation) and separating the active ingredient from its degradation products. scielo.br A typical UPLC method might use a sub-2 µm particle column, such as an Acquity UPLC BEH C18, with a mobile phase of buffer and acetonitrile. nih.gov These methods are validated according to ICH guidelines and demonstrate high precision, accuracy, and sensitivity, with low LOD and LOQ values. scielo.br
Gas Chromatography (GC) , particularly when coupled with a headspace sampler (HS-GC), is a powerful technique for the determination of residual solvents in active pharmaceutical ingredients (APIs). innovareacademics.ininnovareacademics.inresearchgate.net Residual solvents are organic volatile chemicals used during synthesis and purification, and their levels must be strictly controlled. A validated HS-GC method for Palonosetron API can quantify residual solvents like ethanol, acetone, methanol, acetonitrile, and isopropyl alcohol. innovareacademics.ininnovareacademics.in This method typically uses a column like the DB-624 with a flame ionization detector (FID) and nitrogen as the carrier gas. innovareacademics.ininnovareacademics.inresearchgate.net
| Technique | Stationary Phase (Column) | Mobile/Carrier Phase & Conditions | Detector | Application | Reference |
|---|---|---|---|---|---|
| UPLC | Acquity UPLC BEH C18 (100mm x 2.1mm, 1.8µm) | Buffer:Acetonitrile (65:35), Flow: 1 mL/min | PDA at 240 nm | Estimation of Palonosetron in bulk and dosage forms; stability-indicating assay. | nih.gov |
| UPLC | HSS RP-C18 (2.1mm x 100mm, 1.8µm) | 0.25M KH₂PO₄ (pH 6.5):Acetonitrile (55:45), Flow: 0.5 mL/min | PDA at 286 nm | Simultaneous estimation of Fosnetupitant and Palonosetron. | lookchem.com |
| HS-GC | DB-624 (30m x 0.24mm, 1.8µm) | Carrier: Nitrogen, Flow: 10 mL/min; Oven program: 40°C to 120°C | FID | Quantification of residual solvents (ethanol, acetone, methanol, etc.) in Palonosetron API. | innovareacademics.ininnovareacademics.in |
Capillary Electrophoresis (CE) for Enantioseparation
Capillary Electrophoresis (CE) has emerged as a viable alternative to chiral HPLC for the enantioseparation of Palonosetron. Both Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) have been successfully applied. researchgate.net These techniques offer high efficiency, low sample consumption, and different selectivity mechanisms compared to HPLC.
In CZE, the enantioseparation of Palonosetron's four stereoisomers has been achieved using high concentrations of β-cyclodextrin (β-CD) as a chiral selector in the background electrolyte. researchgate.netresearchgate.net Method optimization involves adjusting parameters such as buffer pH and concentration, applied voltage, and the addition of organic modifiers like methanol to achieve baseline separation. researchgate.netresearchgate.net
MEKC methods have utilized chiral surfactants, such as sodium cholate, to form micelles that interact differently with the enantiomers. purity-iq.com The separation mechanism in MEKC can be complex, involving both electrophoretic and chromatographic principles. purity-iq.com Researchers have compared various EKC modes, including solvent-modified and cosurfactant-modified MEKC, to optimize the separation of all four stereoisomers. purity-iq.com These studies also elucidate the migration order of the isomers, which can change depending on the experimental conditions due to the interplay between electrophoretic mobility and chiral selectivity. purity-iq.com
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure and identity of Palonosetron and for identifying unknown impurities or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms. For Palonosetron, NMR is used to confirm the identity and structure of the synthesized molecule. lookchem.comsemanticscholar.org
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to assign all proton and carbon signals definitively and to establish the relative stereochemistry and conformation of the molecule in solution. mdpi.com Furthermore, quantitative NMR (qNMR) serves as a powerful tool for purity assessment, allowing for the quantification of the active compound without the need for an identical reference standard. purity-iq.com While specific, detailed NMR assignment studies for Palonosetron are not widely published in public literature, commercial suppliers of Palonosetron standards typically provide comprehensive NMR data (¹H NMR, ¹³C NMR) to confirm the structure and purity of their materials. lookchem.com
Mass Spectrometry (MS) for Impurity Identification and Metabolism Studies
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like LC (LC-MS), is a highly sensitive and specific method for the identification and quantification of Palonosetron, its impurities, and its metabolites. nih.gov
Forced degradation studies are performed by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govadvion.com LC-MS is then used to analyze the stressed samples. By comparing the mass spectra of the degradation products with the parent drug, possible structures can be proposed based on the observed mass-to-charge (m/z) values and fragmentation patterns. nih.gov For Palonosetron, this approach has been used to identify potential oxidative degradation products, including hydroxylated, keto, and N-oxide metabolites. nih.govnih.gov
LC-tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it the method of choice for bioanalytical applications. nih.govresearchgate.net Validated LC-MS/MS methods have been developed for the quantification of Palonosetron and its major metabolite, M9, in human plasma and urine. nih.govfda.govfda.gov These methods are essential for pharmacokinetic studies, enabling the determination of key parameters like Cmax, AUC, and half-life following administration. researchgate.netfda.gov
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-MS | Analysis of forced degradation samples. | Assigned possible structures to degradation products based on m/z values, identifying hydroxylated, keto, and N-oxide metabolites. | nih.gov |
| LC-MS/MS | Simultaneous determination of Netupitant and Palonosetron in human plasma. | Developed a rapid and sensitive method with a run time of 2.5 min. LLOQ for Palonosetron was 0.02 ng/mL. | nih.gov |
| LC-MS/MS | Quantification of Palonosetron in human urine. | Developed and validated a sensitive assay with an LLOQ of 2.5 ng/mL, suitable for clinical studies. | nih.gov |
| LC-MS/MS | Determination of Palonosetron and its metabolite M9 in human plasma. | Used solid-phase extraction for sample isolation and reversed-phase HPLC with tandem MS detection for pharmacokinetic studies. | fda.gov |
Validation of Analytical Methods for Research and Development (LOD, LOQ, Linearity, Precision, Robustness)
The validation of analytical methods is a cornerstone of pharmaceutical research and development, ensuring that methods for quantifying compounds like Palonosetron, (3aR)-, are reliable, accurate, and reproducible. Key parameters assessed during validation include the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, precision, and robustness. ymerdigital.cominnovareacademics.inindexcopernicus.com
Various analytical techniques have been developed and validated for the determination of Palonosetron in both bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are among the most frequently employed methods due to their high sensitivity and specificity. globalresearchonline.net
A stability-indicating RP-UPLC method was developed for the simultaneous estimation of Fosnetupitant and Palonosetron. scielo.br This method demonstrated linearity for Palonosetron over a concentration range of 0.05 to 0.15 µg/mL. scielo.br The LOD and LOQ for Palonosetron were found to be 0.005 µg/mL and 0.016 µg/mL, respectively, highlighting the method's sensitivity. scielo.br Another UPLC method reported an LOD of 0.32 µg/ml and an LOQ of 0.96 µg/ml for Palonosetron, with a linearity range of 6.25 ppm to 37.5 ppm and a correlation coefficient (R²) of 0.999. humanjournals.com
For HPLC methods, one study for the simultaneous determination of Netupitant and Palonosetron established a linearity range of 0.125-0.75 µg/ml for Palonosetron, with an LOD of 0.01 µg/ml and an LOQ of 0.04 µg/ml. innovareacademics.in Another RP-HPLC method for Palonosetron hydrochloride showed a linear response over a specific concentration range, with a correlation coefficient of 0.999. wisdomlib.org The precision of these methods is typically evaluated by assessing repeatability (intraday precision) and intermediate precision (interday precision), with results ideally showing a relative standard deviation (%RSD) of less than 2%. ymerdigital.comwisdomlib.org Robustness is tested by making small, deliberate changes to method parameters such as flow rate, mobile phase composition, and column temperature to ensure the method remains reliable under slightly varied conditions. ymerdigital.comscielo.br
Potentiometric methods have also been developed as a simple and cost-effective alternative. nih.gov One such study using ionophore-free and ionophore-doped sensors for Palonosetron HCl determination reported a linear range of 1 × 10⁻⁵–1 × 10⁻² M. The LOD was 7.9 × 10⁻⁶ M for the ionophore-free sensor and 3.1 × 10⁻⁶ M for the ionophore-doped sensor, demonstrating good sensitivity. nih.gov
The following interactive table summarizes key validation parameters for different analytical methods used for Palonosetron.
| Parameter | UPLC Method scielo.br | UPLC Method humanjournals.com | HPLC Method innovareacademics.in | Potentiometric Method (ionophore-doped) nih.gov |
| LOD | 0.005 µg/mL | 0.32 µg/mL | 0.01 µg/mL | 3.1 × 10⁻⁶ M |
| LOQ | 0.016 µg/mL | 0.96 µg/mL | 0.04 µg/mL | - |
| Linearity Range | 0.05 - 0.15 µg/mL | 6.25 - 37.5 ppm | 0.125 - 0.75 µg/mL | 1 × 10⁻⁵–1 × 10⁻² M |
| Correlation Coefficient (r²) | - | 0.999 | 0.999 | - |
| Precision (%RSD) | < 2% | < 2% | < 2% | - |
| Robustness | Verified | Verified | Verified | Verified |
Solid-State Characterization and Polymorphism Research
The solid-state properties of a drug substance are critical as they can influence its stability, manufacturability, and bioavailability. researchgate.net For Palonosetron, research into its solid-state characteristics, particularly polymorphism, is essential for ensuring consistent product quality.
Palonosetron hydrochloride has been shown to exist in multiple crystalline forms (polymorphs) as well as an amorphous state. google.comgoogleapis.comgoogle.com These different solid forms can be distinguished by various analytical techniques, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). google.comgoogleapis.comgoogleapis.com
Two distinct crystalline forms, designated as Form I and Form II, have been identified for Palonosetron hydrochloride. google.comgoogle.com
Form I is characterized by a specific XRPD pattern with prominent peaks at 2θ values of approximately 10.38°, 12.04°, 15.74°, and 23.70°. google.com Its DSC thermogram shows a melting endotherm at about 313°C. google.comgoogleapis.com
Form II exhibits a different XRPD pattern with characteristic peaks at 2θ values of approximately 9.92°, 12.98°, 15.38°, and 17.51°. google.com The DSC scan for Form II shows a melting endotherm at around 311.7°C. google.comgoogleapis.com
An amorphous form of Palonosetron hydrochloride has also been prepared, typically by lyophilization. google.com Unlike the crystalline forms, the amorphous state lacks long-range molecular order and therefore does not produce sharp peaks in an XRPD pattern, instead showing a diffuse halo. google.comgoogleapis.com The DSC thermogram of the amorphous form is characterized by a glass transition temperature (Tg) at approximately 40°C, followed by an exothermic event corresponding to crystallization at around 155°C, and finally a melting endotherm. google.comgoogleapis.com
The formation of these different solid-state forms can be influenced by the choice of solvent and crystallization conditions. google.comgoogleapis.com For example, Form II crystals have been observed to convert to the more stable Form I when suspended in ethanol at room temperature for a week. google.com
The following interactive table summarizes the characteristic analytical data for the different solid-state forms of Palonosetron hydrochloride.
| Solid-State Form | Key XRPD Peaks (2θ) google.com | DSC Event google.comgoogleapis.com |
| Form I | 10.38°, 12.04°, 14.40°, 15.74°, 16.89°, 17.16°, 19.62°, 20.88°, 23.70°, 24.02°, 24.73°, 25.31° | Melting Endotherm: ~313°C |
| Form II | 9.92°, 11.35°, 12.98°, 15.38°, 16.14°, 17.51°, 25.08°, 28.89°, 29.66°, 32.39° | Melting Endotherm: ~311.7°C |
| Amorphous | Diffuse halo | Glass Transition: ~40°CCrystallization Exotherm: ~155°C |
The presence of polymorphism can significantly affect the physical and chemical stability of Palonosetron, which in turn impacts the purity of the research material. researchgate.net Different polymorphic forms and the amorphous state have different internal energies and crystal lattice structures, leading to variations in their physical properties such as solubility, dissolution rate, and stability. google.com
Generally, the amorphous form of a drug is more energetic and less stable than its crystalline counterparts. researchgate.net This higher energy state can lead to a greater propensity for chemical degradation and physical conversion to a more stable crystalline form over time, especially under conditions of elevated temperature and humidity. googleapis.com Such transformations can alter the material's properties and potentially lead to the generation of impurities.
Among crystalline forms, one polymorph is typically more thermodynamically stable than the others under a given set of conditions. google.com For Palonosetron hydrochloride, Form I appears to be more stable than Form II, as evidenced by the conversion of Form II to Form I in an ethanol slurry. google.com The less stable (metastable) forms have a tendency to convert to the more stable form, which can impact the consistency and performance of the material.
The stability of different solid forms is a critical consideration during pharmaceutical development. researchgate.net For instance, while multiple polymorphic forms of Palonosetron hydrochloride have been identified, it has been noted that for solution-based dosage forms, the specific polymorph used may not be critical as it is dissolved during manufacturing. fda.gov However, for solid dosage forms, controlling the polymorphic form is crucial to ensure consistent quality, stability, and bioavailability. researchgate.net Stability studies under accelerated conditions (e.g., high temperature and humidity) are performed to assess the physical and chemical stability of the different forms and to identify the most stable form for development. wisdomlib.orggoogleapis.com
Future Directions and Emerging Research Areas for Palonosetron, 3ar
Exploration of Novel Synthetic Pathways with Enhanced Green Chemistry Principles
The chemical synthesis of Palonosetron (B1662849) is an area of active research, with a growing emphasis on "green chemistry" principles to minimize environmental impact. idosi.orgqut.edu.au Traditional multi-step syntheses often involve hazardous reagents and generate significant solvent waste. epa.gov Current research aims to develop more efficient and sustainable methods.
One novel approach involves reacting (S)-tetralin formic acid with thionyl chloride and (S)-3-amido-quinine cyclic amine to form (S, S)-quinuclidine tetralin formamide. This intermediate is then reacted with a reductant and boron trifluoride diethyl etherate. The final step involves a reaction with diphosgene in a boron trifluoride diethyl etherate solution, followed by the addition of an alkane and water to yield Palonosetron hydrochloride. google.com
Key areas of innovation in green synthesis for compounds like Palonosetron include:
Dynamic Crystallization: This technique avoids inefficient and wasteful crystallization steps by having the product selectively crystallize as it is formed, which improves recovery and reduces waste. epa.gov
Direct Isolation: By changing the organic base and reaction solvent, byproduct formation can be decreased, and purity increased. This allows for the addition of water at the end of the reaction to crystallize the product, significantly reducing the use of organic solvents and energy. epa.gov
These greener synthetic pathways aim to improve atom economy, reduce energy consumption, and utilize less toxic and more renewable materials, aligning with the core tenets of sustainable chemical manufacturing. idosi.orgqut.edu.auresearchgate.net
Deeper Mechanistic Insights into 5-HT3 Receptor Modulation
Palonosetron's superior clinical efficacy, particularly in preventing delayed nausea and vomiting, is attributed to its unique interaction with the 5-HT3 receptor. nih.govresearchgate.net Unlike first-generation antagonists, Palonosetron exhibits allosteric binding and triggers receptor internalization, leading to prolonged inhibition of receptor function. nih.gov
Recent research has delved deeper into the molecular mechanisms underlying this interaction:
Receptor Down-regulation: Studies using [³H]granisetron binding and ELISA have shown that exposure to Palonosetron leads to a reduction in cell surface 5-HT3A and 5-HT3AB receptors. researchgate.net
Calcium Signaling: Palonosetron has been shown to abolish the increase in intracellular calcium levels induced by 5-HT3 receptor agonists. plos.org This effect is linked to the inhibition of both L-type calcium channels on the cell membrane and ryanodine (B192298) receptor calcium-release channels on the endoplasmic reticulum. plos.org
Downstream Signaling Pathways: The activation of 5-HT3 receptors triggers a cascade of intracellular events. Research in least shrews has demonstrated that Palonosetron can suppress the activation of CaMKIIα and ERK1/2 in the brainstem, which are key components of the emetic signaling pathway. plos.org
Receptor Cross-talk: Emerging evidence suggests that Palonosetron may differentially inhibit the cross-talk between 5-HT3 and neurokinin 1 (NK-1) receptors, another important pathway in emesis. nih.gov
These findings provide a more detailed picture of how Palonosetron exerts its prolonged antiemetic effect and highlight its distinct pharmacological profile compared to other 5-HT3 receptor antagonists. nih.govresearchgate.net
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies
To further elucidate the complex mechanisms of Palonosetron and other 5-HT3 receptor modulators, researchers are developing more sophisticated preclinical models.
In Vitro Models:
Engineered Binding Proteins: An engineered acetylcholine (B1216132) binding protein (5-HTBP) that mimics the 5-HT3 receptor binding site has been used to obtain a high-resolution crystal structure of Palonosetron bound to the receptor. acs.org This allows for a detailed analysis of the molecular interactions.
Cell-Based Assays: HEK293 cells expressing wild-type and mutant 5-HT3 receptors are used to characterize the potency and binding of Palonosetron and other ligands. acs.org Techniques like monitoring changes in membrane potential with fluorescent dyes provide data on receptor activation and inhibition. acs.org
In Vivo Models:
Animal Models of Emesis: The least shrew (Cryptotis parva) is a valuable model for studying the neurobiology of vomiting, as it has a vomiting reflex similar to humans. plos.org These models are used to investigate the behavioral and biochemical effects of 5-HT3 receptor agonists and antagonists. plos.org
These advanced models are crucial for understanding the structure-activity relationships of 5-HT3 receptor ligands and for screening new drug candidates.
Design and Synthesis of Next-Generation 5-HT3 Receptor Ligands with Tailored Pharmacological Profiles
The insights gained from mechanistic studies and advanced preclinical models are guiding the design and synthesis of new 5-HT3 receptor ligands with improved properties. The goal is to develop compounds with even higher affinity, greater selectivity, and potentially novel mechanisms of action. researchgate.netacs.org
Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and screening series of related compounds, researchers can identify the chemical features that are essential for high-affinity binding to the 5-HT3 receptor. acs.org For example, studies have shown that an N-methylpiperazine group at a specific position and a hydrogen bond acceptor at a certain distance from the basic nitrogen are crucial for high affinity. acs.org
Fragment-Based Screening: This approach identifies small chemical fragments that bind to the receptor, which can then be elaborated into more potent and selective ligands. researchgate.netacs.org
Homology Modeling and In Silico Docking: Computational methods are used to predict how new ligands will bind to the 5-HT3 receptor, helping to guide the design of novel compounds. researchgate.netacs.org
Multifunctional Ligands: Researchers are exploring the development of ligands that target multiple receptors involved in emesis and other conditions. mdpi.com For instance, compounds that act as both 5-HT3 receptor antagonists and butyrylcholinesterase inhibitors are being investigated for their potential in treating Alzheimer's disease. mdpi.com
The ongoing search for new 5-HT3 receptor ligands holds promise for the development of more effective antiemetics and for expanding the therapeutic applications of this important class of drugs. researchgate.netresearchgate.net
常见问题
Basic Research Questions
Q. How does the stereochemistry of (3aR)-configured palonosetron influence its binding affinity and antagonistic activity at the 5-HT3 receptor compared to other stereoisomers?
- Methodological Answer : Structural studies indicate that the (3aR) configuration optimizes binding to the 5-HT3 receptor through positive cooperativity, a mechanism distinct from first-generation antagonists like ondansetron. In vitro assays comparing (3aR)-palonosetron with its (3aS) enantiomer show a 10-fold higher receptor affinity due to enhanced hydrophobic interactions and conformational stability . Key parameters to evaluate include IC₅₀ values in receptor-binding assays and molecular docking simulations to map stereochemical interactions.
Q. What experimental evidence supports palonosetron’s prolonged duration of action in preventing delayed chemotherapy-induced nausea and vomiting (CINV)?
- Methodological Answer : Pharmacokinetic studies in dogs and humans demonstrate a terminal half-life of 50–58 hours, attributed to high plasma protein binding (62%) and slow renal clearance (7.6–10.0 L/h). Non-compartmental analysis (Phoenix WinNonlin®) of plasma concentration-time curves confirms sustained receptor occupancy, correlating with delayed CINV efficacy (Days 2–5 post-chemotherapy) .
Advanced Research Questions
Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) to compare palonosetron’s efficacy with first-generation 5-HT3 antagonists?
- Methodological Answer : RCTs should prioritize:
- Stratification : By emetogenic potential (MEC vs. HEC) and corticosteroid co-administration.
- Endpoint Selection : Complete response (CR: no emesis/no rescue medication) during acute (0–24h) and delayed (24–120h) phases.
- Blinding : Double-dummy designs to account for differing administration routes (e.g., IV palonosetron vs. oral ondansetron).
Example: Gralla et al. (2003) achieved 81% CR for acute CINV using 0.25 mg IV palonosetron, surpassing ondansetron (68.6%) via rigorous stratification and non-inferiority margins .
Q. How can researchers reconcile contradictory findings between in vitro assays and clinical trial data regarding palonosetron’s mechanism of action?
- Methodological Answer : Discrepancies arise from model systems. In vitro studies (e.g., cisplatin-induced substance P inhibition) use supraphysiological doses (300 µg/kg), while clinical doses (0.25 mg IV) target receptor saturation without off-target effects. Bridging this gap requires:
- Dose-Equivalence Calculations : Adjusting in vitro doses based on clinical pharmacokinetics (e.g., 300 µg/kg × 128-fold difference = 38 mg/kg ondansetron equivalent) .
- Translational Biomarkers : Measuring plasma substance P levels or 5-HT3 receptor internalization in patient biopsies.
Q. What statistical approaches best account for heterogeneity in meta-analyses comparing palonosetron with older 5-HT3 antagonists?
- Methodological Answer : Use random-effects models to address variability in study designs (e.g., single vs. multi-cycle trials). Subgroup analyses should stratify by:
- Chemotherapy Type : Anthracycline-based regimens vs. cisplatin.
- Dose Timing : Single IV vs. repeated oral dosing.
Pooled data from 4 phase III trials (n=3,463) showed palonosetron’s RR for delayed vomiting was 0.76 (95% CI: 0.68–0.85), with I²=32% indicating moderate heterogeneity .
Q. How should researchers adjust palonosetron dosing protocols in patients with hepatic or renal impairment?
- Methodological Answer :
- Hepatic Impairment : No dose adjustment needed for mild/moderate impairment (Child-Pugh A/B). Avoid in severe impairment due to limited data on clearance alterations .
- Renal Impairment : Monitor for constipation (4.4% incidence) and adjust dosing intervals if CrCl <30 mL/min, as 40% of palonosetron is renally excreted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
